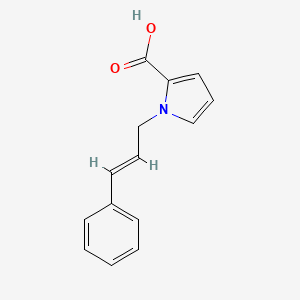

Acide 1-cinnamyl-1H-pyrrole-2-carboxylique

Vue d'ensemble

Description

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid, also known as (2E)-3-phenylprop-2-en-1-ylpyrrole-2-carboxylic acid, is a compound belonging to the class of pyrroles. It is an organic compound with a molecular formula of C10H9NO2. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and pharmacology.

Applications De Recherche Scientifique

Activité antiparasitaire

L’acide pyrrole-2-carboxylique, un composé apparenté, a démontré une activité antiparasitaire contre les trypanosomes par inhibition sélective de la proline racémase . Cela suggère que « l’acide 1-cinnamyl-1H-pyrrole-2-carboxylique » pourrait également avoir des applications potentielles dans le domaine du développement de médicaments antiparasitaires.

Propriétés antifongiques

L’acide pyrrole-2-carboxylique a également montré une activité antifongique puissante contre Phytophthora . Cela indique que « l’this compound » pourrait être utilisé dans le développement d’agents antifongiques.

Intermédiaires chimiques et organiques

L’acide méthyl 1-méthylpyrrole-2-carboxylique, un autre composé apparenté, est utilisé comme intermédiaire chimique et organique . Cela suggère que « l’this compound » pourrait également servir d’intermédiaire dans diverses réactions chimiques.

Synthèse de pyrroles N-substitués

La condensation de pyrrole de Paal-Knorr est une méthode de synthèse de pyrroles N-substitués . « L’this compound » pourrait potentiellement être utilisé dans ce processus pour synthétiser d’autres dérivés du pyrrole.

Utilisation potentielle dans la conversion catalysée par les métaux

Une conversion générale, sélective et atomique économique catalysée par les métaux de diols primaires et d’amines en pyrroles 2,5-non substitués très précieux est catalysée par un complexe stable du manganèse . « L’this compound » pourrait être utilisé dans de telles conversions.

Utilisation potentielle dans le couplage oxydant aérobie catalysé par Cu/ABNO

Un couplage oxydant aérobie catalysé par Cu/ABNO de diols et un large éventail d’amines primaires fournit des pyrroles N-substitués . « L’this compound » pourrait potentiellement être utilisé dans cette réaction.

Mécanisme D'action

Pyrrole Derivatives

Pyrrole derivatives are known to possess various biological activities . They are often used in the synthesis of various organic compounds due to their biological and pharmaceutical activities . The synthesis of pyrrole derivatives often involves multicomponent reactions .

Indole Derivatives

Indole derivatives, which are structurally similar to pyrrole derivatives, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. By inhibiting these enzymes, 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with transport proteins like human serum albumin, which facilitates its distribution within the body .

Cellular Effects

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases. These interactions lead to changes in gene expression, particularly those genes involved in inflammation and immune response. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid involves its binding to specific biomolecules. This compound binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity. This inhibition prevents the conversion of arachidonic acid to pro-inflammatory eicosanoids. Additionally, 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid have been studied over time to assess its stability and long-term impact on cellular function. This compound has shown stability under physiological conditions, maintaining its activity over extended periods. It undergoes gradual degradation when exposed to oxidative stress, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can result in adaptive cellular responses, including upregulation of antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid have been evaluated in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At high doses, it can induce hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, with a narrow margin between therapeutic and toxic doses .

Metabolic Pathways

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid is metabolized through various pathways in the body. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound interacts with transport proteins such as human serum albumin, which aids in its systemic distribution. Additionally, it can be taken up by cells through active transport mechanisms, allowing it to reach intracellular targets. The localization and accumulation of this compound within tissues can impact its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules. It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors. The presence of specific targeting signals and post-translational modifications can influence the subcellular distribution of this compound, affecting its overall efficacy .

Propriétés

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13-9-5-11-15(13)10-4-8-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,16,17)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJGJXNLTLFRNJ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

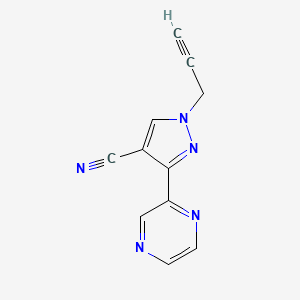

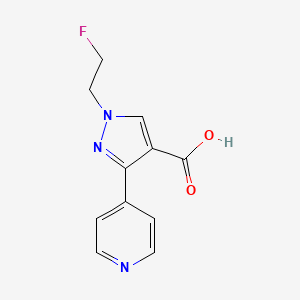

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)